molecular formula C9H19NO B1519449 3-Butoxypiperidine CAS No. 946725-65-1

3-Butoxypiperidine

Cat. No.: B1519449
CAS No.: 946725-65-1
M. Wt: 157.25 g/mol
InChI Key: WFTCSRKIJRCDCV-UHFFFAOYSA-N
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Description

3-Butoxypiperidine is a chemical compound belonging to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a butoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butoxypiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of phase transfer catalysts can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxypiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Piperidine-3-one

  • Reduction: Piperidine-3-ol

  • Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

3-Butoxypiperidine is utilized in several scientific research areas, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Medicine: this compound has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

Industry: It is employed in the manufacturing of specialty chemicals and materials due to its unique properties.

Mechanism of Action

3-Butoxypiperidine is structurally similar to other piperidine derivatives, such as N-methylpiperidine and piperidine-4-one . These compounds share the piperidine ring but differ in their substituents, leading to variations in their chemical properties and applications.

Uniqueness: this compound's unique butoxy group imparts distinct chemical reactivity and solubility properties compared to other piperidine derivatives.

Comparison with Similar Compounds

  • N-methylpiperidine

  • Piperidine-4-one

  • Piperidine-3-one

  • Piperidine-3-ol

This comprehensive overview highlights the significance of 3-butoxypiperidine in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

3-butoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-7-11-9-5-4-6-10-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTCSRKIJRCDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655708
Record name 3-Butoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946725-65-1
Record name 3-Butoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946725-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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